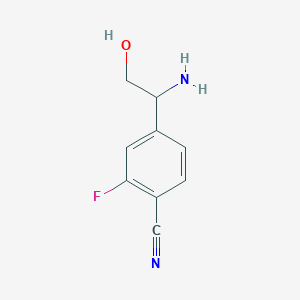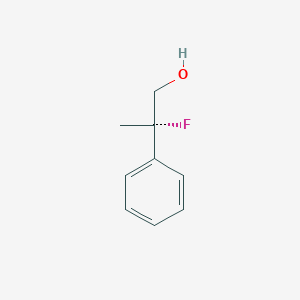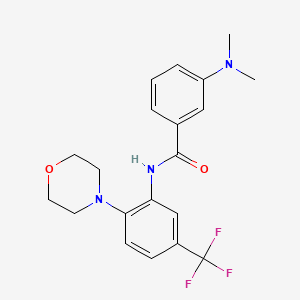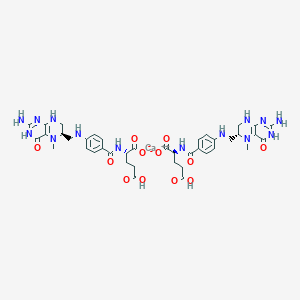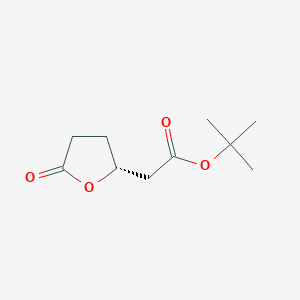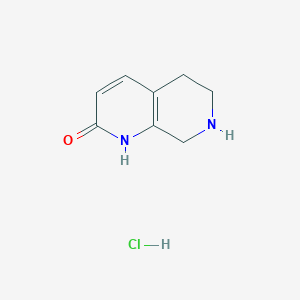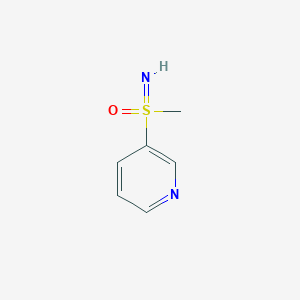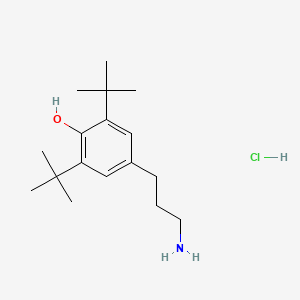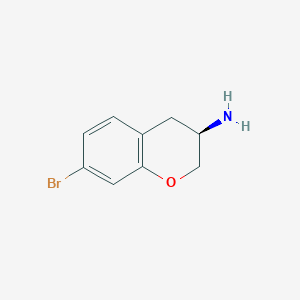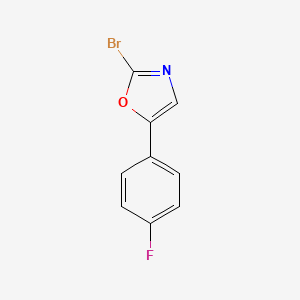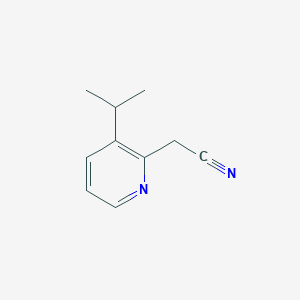
2-(3-Isopropylpyridin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isopropylpyridin-2-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives It features a nitrile group attached to a pyridine ring, which is substituted with an isopropyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropylpyridin-2-yl)acetonitrile typically involves the reaction of 3-isopropylpyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-(3-Isopropylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents can be employed.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(3-Isopropylpyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Isopropylpyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions.
類似化合物との比較
Similar Compounds
- 2-(3-Methylpyridin-2-yl)acetonitrile
- 2-(3-Ethylpyridin-2-yl)acetonitrile
- 2-(3-Propylpyridin-2-yl)acetonitrile
Uniqueness
2-(3-Isopropylpyridin-2-yl)acetonitrile is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity.
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
2-(3-propan-2-ylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-4-3-7-12-10(9)5-6-11/h3-4,7-8H,5H2,1-2H3 |
InChIキー |
YEMKPOZYHZJROZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=CC=C1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



